molecular formula C10H17NO2S B13252793 Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate

Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate

Cat. No.: B13252793
M. Wt: 215.31 g/mol
InChI Key: IAHLXNRGRWKXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate is a chemical compound that features a bicyclic structure known as the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound is of interest in various fields of scientific research due to its unique structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives . The specific reaction conditions and reagents used can vary, but they often include catalysts and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety protocols for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying the biological activities of tropane alkaloids.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This can lead to various biological effects, depending on the specific receptor and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the tropane alkaloid family, such as tropine and tropanol . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and overall structure.

Uniqueness

What sets Methyl 2-{8-azabicyclo[321]octan-3-ylsulfanyl}acetate apart is its specific functionalization with a sulfanyl group and a methyl ester

Properties

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate

InChI

InChI=1S/C10H17NO2S/c1-13-10(12)6-14-9-4-7-2-3-8(5-9)11-7/h7-9,11H,2-6H2,1H3

InChI Key

IAHLXNRGRWKXQI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1CC2CCC(C1)N2

Origin of Product

United States

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